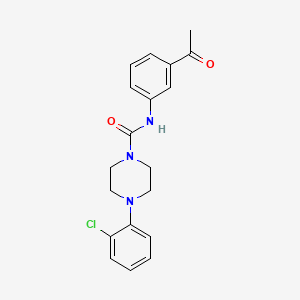![molecular formula C14H13NO3S B4185060 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185060.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. BDB is a psychoactive substance that has been used recreationally. However, BDB has also been studied for its potential therapeutic applications, particularly in the field of neuroscience. In
Wirkmechanismus
The exact mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to act on the serotonergic system in the brain by increasing the release and inhibiting the reuptake of serotonin. This compound has also been shown to have affinity for dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and long-term effects on the brain and body. Acutely, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception. Long-term effects of this compound are not well studied, but it is believed that chronic use of this compound may lead to neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide in lab experiments is its ability to selectively target the serotonergic system in the brain. This makes this compound a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is its potential for neurotoxicity, which may confound the results of experiments.
Zukünftige Richtungen
Future research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide should focus on its potential therapeutic applications in the treatment of neurodegenerative diseases and mental health disorders. Specifically, more studies are needed to determine the optimal dosage and duration of this compound treatment for these conditions. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body. Finally, future research should explore the potential of this compound as a tool for studying the serotonergic system in the brain and its role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9(15-14(16)13-3-2-6-19-13)10-4-5-11-12(7-10)18-8-17-11/h2-7,9H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAJUDDTMUSDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)

![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)
![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4185037.png)

![1-(methylsulfonyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4185061.png)
![5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide](/img/structure/B4185076.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4185084.png)

